
Silver, (3-methoxy-3-oxo-1-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver, (3-methoxy-3-oxo-1-propynyl)-, also known by its CAS number 57031-37-5, is a compound that features a silver atom bonded to a 3-methoxy-3-oxo-1-propynyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silver, (3-methoxy-3-oxo-1-propynyl)- typically involves the reaction of silver salts with 3-methoxy-3-oxo-1-propynyl precursors. The reaction conditions often require a controlled environment to ensure the stability of the silver compound. Common reagents used in the synthesis include silver nitrate and 3-methoxy-3-oxo-1-propynyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of silver salts and organic precursors under controlled temperatures and pressures to achieve high yields and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Silver, (3-methoxy-3-oxo-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other by-products.
Reduction: Reduction reactions can convert the silver ion back to its metallic form.
Substitution: The 3-methoxy-3-oxo-1-propynyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction pathway and products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of substituted silver compounds .
Applications De Recherche Scientifique
Silver, (3-methoxy-3-oxo-1-propynyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s antimicrobial properties make it useful in biological studies and medical applications.
Medicine: It is explored for its potential use in antimicrobial coatings and treatments.
Industry: The compound is used in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism by which Silver, (3-methoxy-3-oxo-1-propynyl)- exerts its effects involves the interaction of the silver ion with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The 3-methoxy-3-oxo-1-propynyl group may also play a role in enhancing the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver nitrate: A common silver compound used in various applications.
Silver oxide: Known for its use in batteries and as a catalyst.
Silver chloride: Used in photographic materials and as an antimicrobial agent.
Uniqueness
Silver, (3-methoxy-3-oxo-1-propynyl)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other silver compounds may not be as effective .
Propriétés
Numéro CAS |
57031-37-5 |
|---|---|
Formule moléculaire |
C4H3AgO2 |
Poids moléculaire |
190.93 g/mol |
Nom IUPAC |
silver;methyl prop-2-ynoate |
InChI |
InChI=1S/C4H3O2.Ag/c1-3-4(5)6-2;/h2H3;/q-1;+1 |
Clé InChI |
QRPXRMZRRILNQY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#[C-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


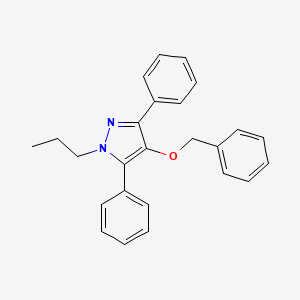
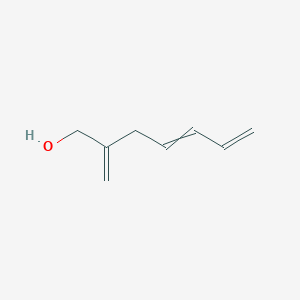
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
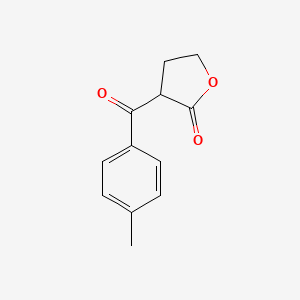
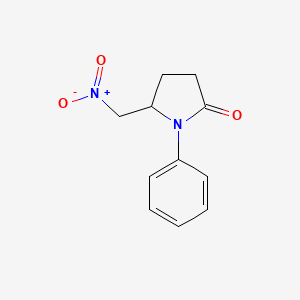


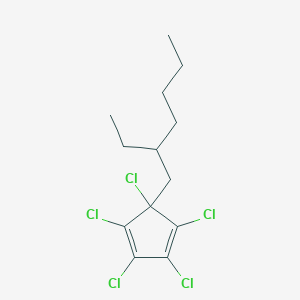
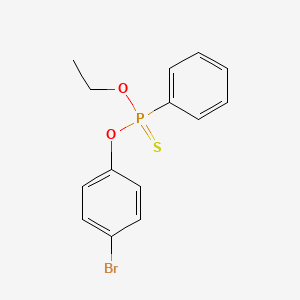

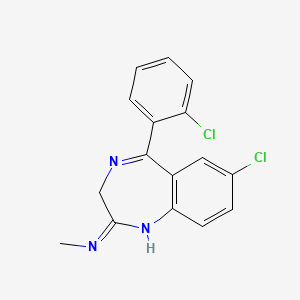

![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
